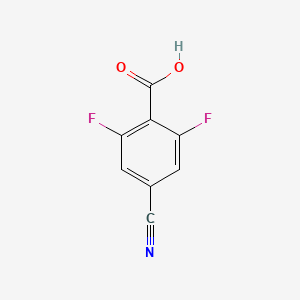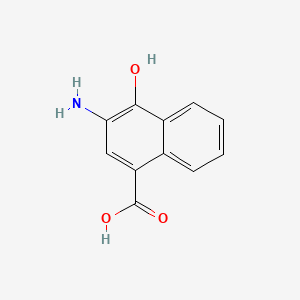
4-Cyano-2,6-difluorobenzoic acid
概要
説明
4-Cyano-2,6-difluorobenzoic acid is an organic compound with the molecular formula C8H3F2NO2. It is a derivative of benzoic acid, characterized by the presence of cyano and difluoro substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学的研究の応用
4-Cyano-2,6-difluorobenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Safety and Hazards
The safety information for 4-Cyano-2,6-difluorobenzoic acid indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding dust formation and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
将来の方向性
4-Cyano-2,6-difluorobenzoic acid is a versatile compound that has seen an increasing amount of scientific research in recent years. It is a valuable intermediate for the synthesis of medicines, including antibacterials . Future research may focus on exploring its potential applications in the synthesis of biologically active compounds and functional materials .
作用機序
Target of Action
The primary target of 4-Cyano-2,6-difluorobenzoic acid is the UDP-N-acetylmuramoylalanine–D-glutamate ligase . This enzyme plays a crucial role in the biosynthesis of bacterial cell walls, making it a potential target for antibacterial drugs .
Mode of Action
It is believed to interact with its target enzyme, possibly inhibiting its function . This could lead to disruption of bacterial cell wall synthesis, affecting the viability of the bacteria .
Biochemical Pathways
The compound is involved in the peptidoglycan biosynthesis pathway . By targeting the UDP-N-acetylmuramoylalanine–D-glutamate ligase, it potentially disrupts the formation of peptidoglycan, a key component of bacterial cell walls . This disruption could lead to bacterial cell lysis and death .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth due to the disruption of cell wall synthesis . This could potentially make it effective against a range of bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and efficacy . Additionally, the presence of other substances or drugs could potentially impact its action through drug-drug interactions .
生化学分析
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Cyano-2,6-difluorobenzoic acid involves the oxidation of 3,5-difluoro-4-formylbenzonitrile. The reaction is typically carried out in dimethyl sulfoxide (DMSO) with sodium chlorite and potassium dihydrogen phosphate as reagents. The reaction mixture is stirred at ambient temperature for about one hour, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Cyano-2,6-difluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be further oxidized to produce different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Reduction Reactions: The major product is 4-amino-2,6-difluorobenzoic acid.
Oxidation Reactions: Products include higher oxidation state derivatives of benzoic acid.
類似化合物との比較
Similar Compounds
- 4-Cyano-2-fluorobenzoic acid
- 4-Cyano-3,5-difluorobenzoic acid
- 4-Cyano-2,6-dichlorobenzoic acid
Comparison
4-Cyano-2,6-difluorobenzoic acid is unique due to the presence of both cyano and difluoro groups, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
4-cyano-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDLXGDIYHMIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659326 | |
| Record name | 4-Cyano-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181073-82-5 | |
| Record name | 4-Cyano-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyano-2,6-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Biphenyl-4-ylethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B574484.png)
![3,3'-Dimethyl[1,1'-biphenyl]-2,2'-dithiol](/img/structure/B574485.png)
![4,9-Dioxa-5-silabicyclo[6.1.0]nonane (9CI)](/img/no-structure.png)
![2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine](/img/structure/B574489.png)






